
Y-27152
Vue d'ensemble
Description
Y-27152 est un ouvreur de canal potassique à action prolongée, ciblant spécifiquement les canaux potassiques sensibles à l'ATP (canaux KATP). Il s'agit d'un prodrug de Y-26763 et il a été étudié pour ses effets antihypertenseurs chez les modèles animaux . Ce composé est connu pour sa capacité à abaisser la pression artérielle avec une tachycardie minimale, ce qui en fait un outil précieux dans la recherche cardiovasculaire .
Applications De Recherche Scientifique
Y-27152 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the properties and functions of potassium channels.
Biology: Investigated for its effects on cellular processes involving potassium ion flux.
Medicine: Explored for its potential therapeutic effects in treating hypertension and other cardiovascular conditions.
Industry: Utilized in the development of new pharmacological agents targeting potassium channels.
Mécanisme D'action
Target of Action
The primary target of Y-27152 is the Potassium (K+) channel , specifically the KATP (Kir6) channel . These channels play a crucial role in regulating the flow of potassium ions across the cell membrane, which is essential for various physiological processes including maintaining resting membrane potential and controlling cell volume.
Mode of Action
This compound acts as a K+ channel opener . It binds to and opens the KATP (Kir6) channels, allowing more potassium ions to flow out of the cell. This hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential. This mechanism is particularly important in the regulation of vascular tone and insulin secretion.
Biochemical Pathways
The opening of K+ channels by this compound affects several biochemical pathways. The increased efflux of potassium ions can lead to the hyperpolarization of the cell membrane, which can inhibit the activity of voltage-gated calcium channels. This can reduce the influx of calcium ions into the cell, affecting pathways that are regulated by intracellular calcium levels .
Pharmacokinetics
This compound is a prodrug of the KATP (Kir6) channel opener Y-26763 . It is orally active and has a long duration of action . In a study, single oral doses of 0.1, 0.25, 0.5, 0.75, and 1.0 mg of this compound were given to healthy volunteers . The peak concentration and area under the plasma concentration-time curve of the main active metabolite (Y-26763; M1) increased in parallel with dosage .
Result of Action
The action of this compound leads to several molecular and cellular effects. It has been shown to have antihypertensive effects in hypertensive rats and dogs in a conscious state . It lowers blood pressure with a slow onset and long duration of action and has only a minimal effect on heart rate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can result in a small but significant decrease in the peak concentration and area under the plasma concentration-time curve of the main active metabolite
Analyse Biochimique
Biochemical Properties
Y-27152 plays a significant role in biochemical reactions, particularly as a K+ channel opener . It interacts with the K+ channel, specifically the Kir6 subunit . The nature of these interactions involves the opening of the K+ channel, which has significant implications for cellular function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by opening K+ channels, which can lead to changes in cell signaling pathways . This can also impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a K+ channel opener . It exerts its effects at the molecular level by binding to the Kir6 subunit of the K+ channel . This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to produce long-lasting antihypertensive effects in hypertensive rats and dogs in conscious state
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At doses of 0.01, 0.03 and 0.1 mg/kg, this compound lowered blood pressure with a slow onset and long duration of action and had only a minimal effect on heart rate .
Metabolic Pathways
Given its role as a K+ channel opener, it may interact with enzymes or cofactors involved in ion transport .
Transport and Distribution
Given its role as a K+ channel opener, it may interact with transporters or binding proteins involved in ion transport .
Subcellular Localization
Given its role as a K+ channel opener, it may be localized to areas of the cell where K+ channels are present .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Y-27152 implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent :
Formation de la structure de base : L'étape initiale implique la construction de la structure de base par une série de réactions de condensation et de cyclisation.
Modifications des groupes fonctionnels : Les étapes suivantes impliquent l'introduction de groupes fonctionnels nécessaires à l'activité du composé. Cela inclut l'ajout de substituants spécifiques qui améliorent la capacité du composé à ouvrir les canaux potassiques.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie afin d'assurer une pureté et un rendement élevés.
Méthodes de production industrielle
En milieu industriel, la production de this compound impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles afin de maximiser le rendement et de minimiser les impuretés. Les points clés à prendre en compte sont :
Température et pression de réaction : Contrôle de ces paramètres pour assurer des vitesses de réaction optimales et la stabilité du produit.
Catalyseurs et réactifs : Utilisation de catalyseurs et de réactifs économiques et facilement disponibles pour faciliter les réactions.
Techniques de purification : Utilisation de méthodes de purification à grande échelle telles que la chromatographie sur colonne ou la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Y-27152 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.
Substitution : Divers substituants peuvent être introduits ou remplacés sur la structure de base par des réactions de substitution.
Réactifs et conditions courantes
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Réactifs de substitution : Les composés halogénés et les nucléophiles sont souvent utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les propriétés et les fonctions des canaux potassiques.
Biologie : Enquête sur ses effets sur les processus cellulaires impliquant le flux d'ions potassium.
Médecine : Exploration de ses effets thérapeutiques potentiels dans le traitement de l'hypertension et d'autres affections cardiovasculaires.
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les canaux potassiques.
Mécanisme d'action
This compound exerce ses effets en ouvrant les canaux potassiques sensibles à l'ATP (canaux KATP). Ces canaux jouent un rôle crucial dans la régulation du potentiel membranaire et de l'excitabilité cellulaire. En ouvrant ces canaux, this compound permet aux ions potassium de s'écouler hors de la cellule, conduisant à l'hyperpolarisation de la membrane cellulaire. Cela réduit l'excitabilité cellulaire et peut abaisser la pression artérielle en relaxant les muscles lisses vasculaires .
Comparaison Avec Des Composés Similaires
Composés similaires
Y-26763 : Le composé parent de Y-27152, également un ouvreur de canal potassique.
Diazoxide : Un autre ouvreur de canal potassique utilisé cliniquement pour traiter l'hypertension.
Minoxidil : Connu pour ses effets vasodilatateurs et utilisé dans le traitement de l'hypertension sévère.
Unicité de this compound
This compound est unique en raison de sa nature à action prolongée et de sa tendance réduite à provoquer une tachycardie par rapport aux autres ouvreurs de canal potassique. Cela le rend particulièrement précieux dans les milieux de recherche où des effets prolongés sont souhaités sans effets secondaires importants .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(Benzyloxy)-N-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethylchroman-4-yl)acetamide involves multiple steps including protection, alkylation, reduction, and deprotection reactions.", "Starting Materials": ["3-hydroxy-2,2-dimethylchroman-4-one", "benzyl chloride", "sodium cyanide", "acetic anhydride", "triethylamine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether"], "Reaction": ["Step 1: Protection of 3-hydroxy-2,2-dimethylchroman-4-one with benzyl chloride using triethylamine as a base and acetic anhydride as a solvent to obtain 3-benzyloxy-2,2-dimethylchroman-4-one.", "Step 2: Alkylation of the protected chromanone with (S)-N-(tert-butoxycarbonyl)alanine tert-butyl ester using sodium hydride as a base and dimethylformamide as a solvent to obtain N-(tert-butoxycarbonyl)-N-(benzyloxy)-((3S)-6-((tert-butoxycarbonyl)amino)-3-hydroxy-2,2-dimethylchroman-4-yl)acetamide.", "Step 3: Reduction of the cyano group with sodium borohydride in methanol to obtain N-(tert-butoxycarbonyl)-N-(benzyloxy)-((3S,4R)-6-amino-3-hydroxy-2,2-dimethylchroman-4-yl)acetamide.", "Step 4: Deprotection of the tert-butoxycarbonyl group with hydrochloric acid in ethanol to obtain N-(benzyloxy)-N-((3S,4R)-6-amino-3-hydroxy-2,2-dimethylchroman-4-yl)acetamide.", "Step 5: Deprotection of the benzyl group with sodium hydroxide in ethanol to obtain the final product N-(Benzyloxy)-N-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethylchroman-4-yl)acetamide."] } | |
Numéro CAS |
127408-30-4 |
Formule moléculaire |
C21H22N2O4 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
N-[(3S,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-phenylmethoxyacetamide |
InChI |
InChI=1S/C21H22N2O4/c1-14(24)23(26-13-15-7-5-4-6-8-15)19-17-11-16(12-22)9-10-18(17)27-21(2,3)20(19)25/h4-11,19-20,25H,13H2,1-3H3/t19-,20-/m0/s1 |
Clé InChI |
RHFUXPCCELGMFC-PMACEKPBSA-N |
SMILES isomérique |
CC(=O)N([C@@H]1[C@@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3 |
SMILES |
CC(=O)N(C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(=O)N(C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(+)-(3S,4R)-4-(N-acetyl-N-benzyloxyamino)-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol Y 27152 Y-27152 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


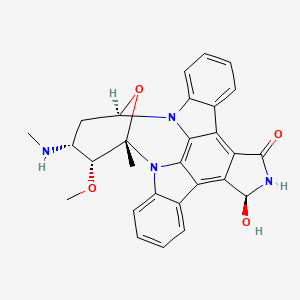
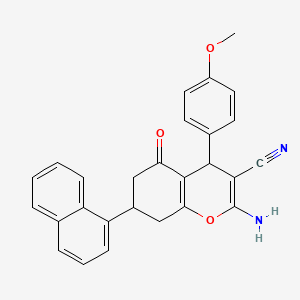
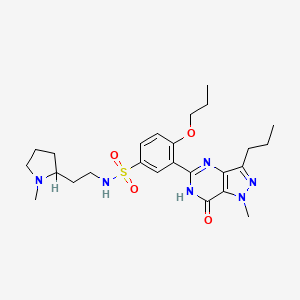

![(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid](/img/structure/B1683366.png)
![2-[[4-(3,4-Dichlorophenyl)thiazol-2-yl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B1683368.png)
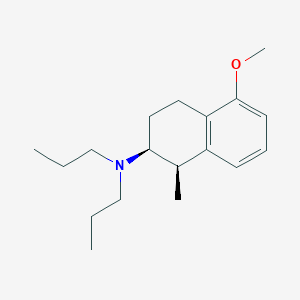
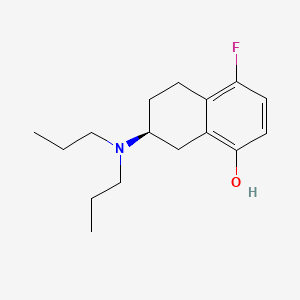

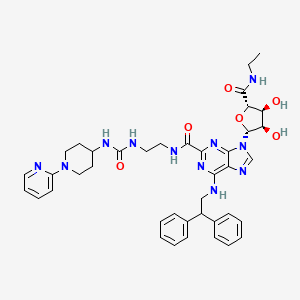

![3-O-ethyl 5-O-methyl 2-[2-(2-amino-5-oxo-4H-imidazol-3-yl)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1683382.png)
![2-[(2R,3S,4S,5R,6S)-2-hydroxy-6-[(1R)-1-[(2S,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1683383.png)

